molecular formula C24H18FN3O2 B4912191 2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-naphthalen-1-ylbutanamide

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-naphthalen-1-ylbutanamide

Cat. No.: B4912191
M. Wt: 399.4 g/mol
InChI Key: ZZCZBMVHONJCBA-UHFFFAOYSA-N
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Description

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-naphthalen-1-ylbutanamide is a complex organic compound known for its unique structural properties. This compound features a naphthalene ring, a fluorophenyl group, and multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-naphthalen-1-ylbutanamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-naphthalen-1-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-naphthalen-1-ylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-naphthalen-1-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-naphthalen-1-ylbutanamide can be compared with other similar compounds, such as:

  • 2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[4-(methylthio)phenyl]butanamide
  • 2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide

These compounds share similar structural features but differ in their specific functional groups, which can lead to differences in their chemical reactivity and biological activities.

Properties

IUPAC Name

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c1-15(29)22(24(30)28-19-11-9-18(25)10-12-19)23(17(13-26)14-27)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,17,22-23H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCZBMVHONJCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC=CC2=CC=CC=C21)C(C#N)C#N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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